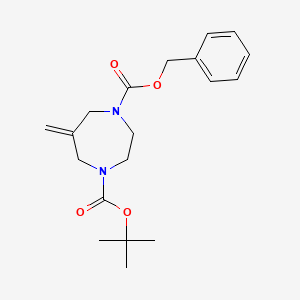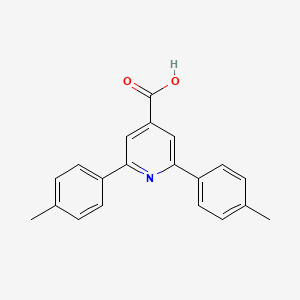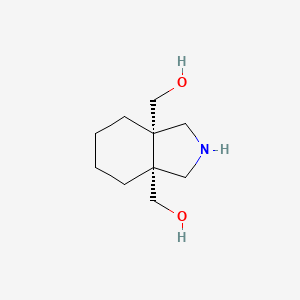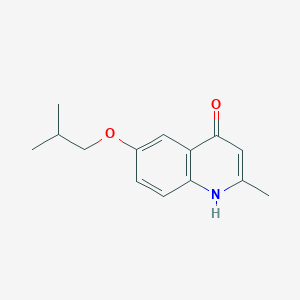![molecular formula C24H28N4O5 B12046492 N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate is a chemical compound known for its role as a C3a receptor antagonist. The Complement component 3a receptor is a G protein-coupled receptor protein involved in the complement system, which plays a crucial role in the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate typically involves the reaction of L-Arginine with 5-(Diphenylmethyl)-2-furancarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in modulating the immune response through the C3a receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating immune-related disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate involves its interaction with the C3a receptor. By binding to this receptor, it inhibits the activation of the complement system, thereby modulating the immune response. This interaction involves specific molecular targets and pathways that are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-L-arginine: Another arginine derivative with different functional groups.
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]: A structurally similar compound used in different applications.
Uniqueness
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate is unique due to its specific interaction with the C3a receptor, making it a valuable tool in studying the complement system and its role in immune response .
Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H26N4O4.H2O/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27);1H2/t18-;/m0./s1 |
InChI Key |
SFOGIFDRPRBBFF-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)


![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)


